Superior In Vitro Antibacterial Potency of Nitrocycline Compared to Tetracycline
In a comparative in vitro study, Nitrocycline (tetracycline analogue A) demonstrated enhanced bacteriostatic activity relative to the tetracycline prototype. Nitrocycline exhibited Minimum Inhibitory Concentrations (MICs) of less than 10 µg/mL for bacterial growth inhibition [1]. The study explicitly states Nitrocycline was 'a more effective bacteriostatic antibacterial agent' when compared to tetracycline [2].
| Evidence Dimension | Antibacterial Potency (MIC) |
|---|---|
| Target Compound Data | < 10 µg/mL |
| Comparator Or Baseline | Tetracycline (Prototype) |
| Quantified Difference | Nitrocycline exhibited lower MICs; described as 'more effective bacteriostatic antibacterial agent' |
| Conditions | In vitro antibacterial activity screening against pathogenic microbes (Egyptian isolates); experimental study design [1][2] |
Why This Matters
This quantitative MIC threshold (<10 µg/mL) provides a benchmark for potency when screening new tetracycline analogs or validating Nitrocycline's activity in a laboratory's specific bacterial panel.
- [1] Kassab, M. M. (2023). New antimicrobial tetracycline analogue A (Nitrocycline) designed using chemoinformatics. International Journal of Health Sciences (Egypt), Article 309501. View Source
- [2] Kassab, M. M. (2023). New antimicrobial tetracycline analogue A (Nitrocycline) designed using chemoinformatics. SciProfiles Publication Summary. View Source
